Lopinavir is an antiretroviral protease inhibitor used in combination with other antiretrovirals in the treatment of HIV-1 infection. Lopinavir is marketed and administered exclusively in combination with [ritonavir] - this combination, first marketed by Abbott under the brand name Kaletra in 2000, is necessary due to lopinavir's poor oral bioavailability and extensive biotransformation. Ritonavir is a potent inhibitor of the enzymes responsible for lopinavir metabolism, and its co-administration "boosts" lopinavir exposure and improves antiviral activity. Like many other protease inhibitors (e.g. [saquinavir], [nelfinavir]), lopinavir is a peptidomimetic molecule - it contains a hydroxyethylene scaffold that mimics the peptide linkage typically targeted by the HIV-1 protease enzyme but which itself cannot be cleaved, thus preventing the activity of the HIV-1 protease. Lopinavir was previously under investigation in combination with ritonavir for the treatment of COVID-19 caused by SARS-CoV-2.
Lopinavir is a Protease Inhibitor. The mechanism of action of lopinavir is as a HIV Protease Inhibitor, and P-Glycoprotein Inhibitor, and Cytochrome P450 3A Inhibitor, and Organic Anion Transporting Polypeptide 1B1 Inhibitor.
Lopinavir is an antiretroviral protease inhibitor used in combination with ritonavir in the therapy and prevention of human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). Lopinavir can cause transient and usually asymptomatic elevations in serum aminotransferase levels and, rarely, clinically apparent, acute liver injury. In HBV or HCV coinfected patients, highly active antiretroviral therapy with lopinavir may result of an exacerbation of the underlying chronic hepatitis B or C.
Lopinavir is a peptidomimetic HIV protease inhibitor that retains activity against HIV protease with the Val 82 mutation. Lopinavir is less affected by binding to serum proteins than the structurally-related drug ritonavir.
An HIV protease inhibitor used in a fixed-dose combination with RITONAVIR. It is also an inhibitor of CYTOCHROME P-450 CYP3A.
Lopinavir
CAS No.: 192725-17-0
Cat. No.: VC21357307
Molecular Formula: C37H48N4O5
Molecular Weight: 628.8 g/mol
Purity: 99%
* For research use only. Not for human or veterinary use.

CAS No. | 192725-17-0 |
---|---|
Molecular Formula | C37H48N4O5 |
Molecular Weight | 628.8 g/mol |
IUPAC Name | (2S)-N-[(2R,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide |
Standard InChI | InChI=1S/C37H48N4O5/c1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4/h5-11,13-18,25,30-32,34,42H,12,19-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43)/t30-,31+,32+,34+/m1/s1 |
Standard InChI Key | KJHKTHWMRKYKJE-AZWAZIRRSA-N |
Isomeric SMILES | CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N4CCCNC4=O)O |
SMILES | CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O |
Canonical SMILES | CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O |
Appearance | White Solid |
Colorform | Colorless solid from ethyl acetone White to light tan powde |
Melting Point | 124-127 °C |
Chemical Properties and Structure
Lopinavir (C37H48N4O5) is a structurally complex molecule with multiple functional groups that contribute to its specific binding ability to viral proteases. The IUPAC name of lopinavir is (S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide . This compound is identified by several unique identifiers including CAS number 192725-17-0, European Community Number 844-598-9, and DrugBank ID DB01601 .
The chemical structure of lopinavir was specifically designed to interact with the HIV-1 protease enzyme. Its molecular architecture includes key functional groups that enable strong binding to the active site of the viral protease, preventing the enzyme from processing viral polyproteins into functional proteins necessary for viral replication and maturation.
Key Chemical Identifiers
Property | Value |
---|---|
Molecular Formula | C37H48N4O5 |
CAS Number | 192725-17-0 |
ChEMBL ID | CHEMBL729 |
DrugBank ID | DB01601 |
UNII | 2494G1JF75 |
Mechanism of Action
Lopinavir functions as a highly potent and selective inhibitor of the HIV-1 protease enzyme, which is essential for viral maturation and infectivity . The compound's primary antiviral mechanism involves arresting the maturation process of HIV-1, effectively blocking its ability to infect new cells . It is important to note that lopinavir acts by preventing subsequent infections of susceptible cells but has no effect on cells that already contain integrated viral DNA .
The compound demonstrates approximately 10-fold higher in vitro activity against both wild-type and mutant HIV-1 proteases compared to ritonavir . This increased potency makes lopinavir particularly valuable in clinical settings where viral resistance may be a concern.
When administered in combination with low-dose ritonavir, lopinavir achieves plasma concentrations substantially exceeding those required to suppress 50% of viral replication (EC50) in CD4+ cells and monocyte/macrophages, which are the main human reservoirs of HIV-1 infection . This pharmacokinetic enhancement is critical to the drug's clinical efficacy.
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of lopinavir presents significant challenges when administered alone, primarily due to extensive first-pass hepatic metabolism that substantially attenuates its in vivo activity . This limitation has been addressed through co-administration with ritonavir, which serves as a pharmacokinetic enhancer rather than contributing directly to the antiviral effect.
Lopinavir/Ritonavir Interaction
The interaction between lopinavir and ritonavir has been characterized through population pharmacokinetic modeling. Research has identified a time-independent inverse relationship between exposure to ritonavir over a dosing interval and the apparent clearance (CL/F) of lopinavir . This relationship fundamentally explains how ritonavir enhances lopinavir's bioavailability and extends its half-life.
A population pharmacokinetic study involving 122 outpatients and 748 plasma concentration measurements of each drug provided the following parameter estimates for lopinavir :
Parameter | Value | 95% Prediction Interval |
---|---|---|
Volume of Distribution | 61.6 L | 22.4-83.7 |
Absorption Rate Constant | 0.564 h⁻¹ | 0.208-0.947 |
Theoretical CL/F without Ritonavir | 14.8 L/h | 12.1-20.1 |
CL/F with Ritonavir | 5.73 L/h | - |
This data demonstrates that ritonavir reduces the clearance of lopinavir by approximately 61%, significantly increasing systemic exposure to the active compound .
Additionally, the bioavailability of lopinavir is affected by food consumption. When administered with meals containing moderate-to-high fat content, the bioavailability of lopinavir increases substantially . This food effect has important implications for dosing recommendations and patient education.
Clinical Applications in HIV Management
Lopinavir, formulated in combination with ritonavir (lopinavir/ritonavir), has demonstrated significant efficacy in HIV-1 treatment. Clinical trials have shown that lopinavir/ritonavir-based regimens provide adequate and durable suppression of viral load while sustaining improvements in CD4+ cell counts in both antiretroviral therapy-naive and -experienced patients .
Salvage Therapy
For patients who have experienced treatment failure with other protease inhibitors, lopinavir/ritonavir has proven effective as a salvage therapy option . The compound shows low cross-resistance rates in patients who failed to respond to treatment with other protease inhibitors in phase II trials . This characteristic is attributable to lopinavir's unique binding properties and its effectiveness against several protease-resistant HIV strains.
Investigation in Other Viral Infections
Coronavirus Studies
Beyond its established role in HIV treatment, lopinavir has been investigated for potential activity against coronaviruses, including SARS-CoV, MERS-CoV, and SARS-CoV-2. In vitro studies have shown that lopinavir inhibits MERS-CoV and SARS-CoV replication with comparable efficacy (EC50 = 8.0 μM), with maximal protective effect observed at a concentration of 12 μM .
The mechanism appears to involve inhibition of coronavirus proteases, particularly the chymotrypsin-like (3CL) protease of SARS-CoV at a concentration of 50 μM . This enzyme, also known as the main protease (Mpro), is essential for viral replication. Studies suggest that lopinavir blocks a post-entry step in the MERS-CoV replicative cycle in vitro .
Drug Interactions
The pharmacokinetic boosting effect of ritonavir on lopinavir occurs through inhibition of cytochrome P450 3A4 (CYP3A4), which is also responsible for the metabolism of many other drugs. This creates potential for significant drug interactions that require clinical attention.
A particularly notable interaction occurs with non-nucleoside reverse transcriptase inhibitors (NNRTIs). Population pharmacokinetic studies have shown that concurrent use of NNRTIs such as efavirenz and nevirapine increases the clearance of lopinavir by approximately 39% . This interaction necessitates dosage adjustments when these drug classes are used together.
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